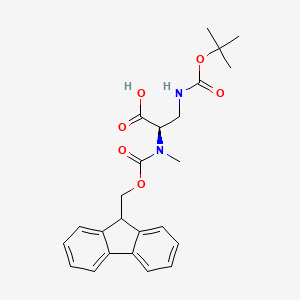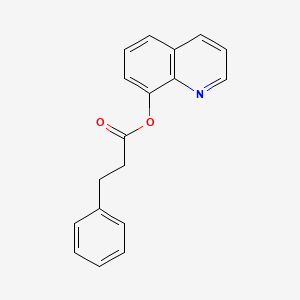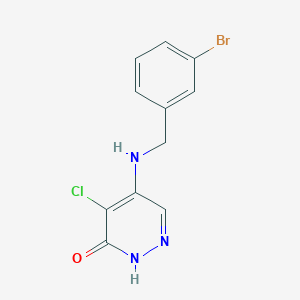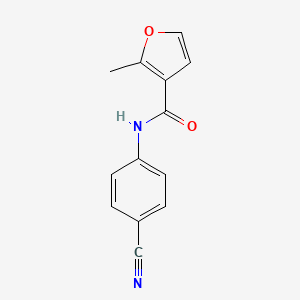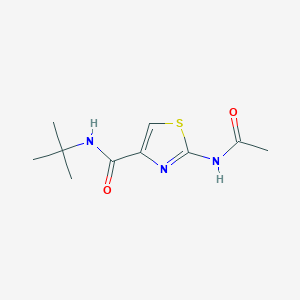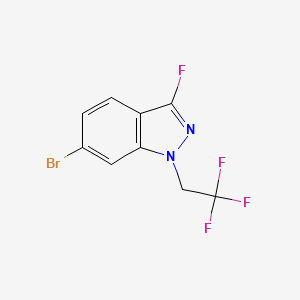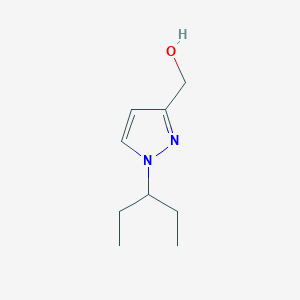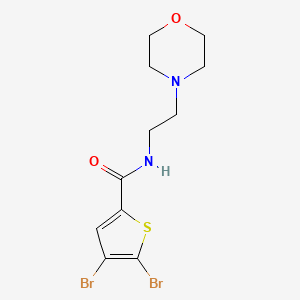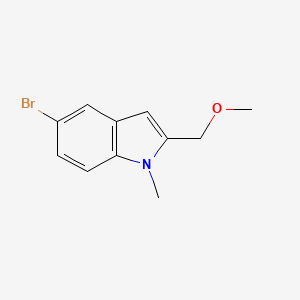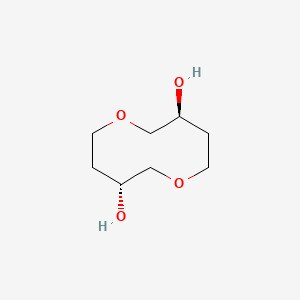
(3R,8S)-1,6-Dioxecane-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,8S)-1,6-Dioxecane-3,8-diol is a chiral compound with the molecular formula C8H16O4 It is known for its unique stereochemistry and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S)-1,6-Dioxecane-3,8-diol typically involves stereoselective reactions to ensure the correct chiral configuration. One common method is the stereoselective total synthesis from L-tartaric acid and D-xylose . The Cadiot-Chodkiczwicz reaction is often employed to couple 1-bromoalkyne with 3®-(tert-butyldiphenylsilyloxy)-1-penten-4-yne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of chiral catalysts are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,8S)-1,6-Dioxecane-3,8-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3R,8S)-1,6-Dioxecane-3,8-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3R,8S)-1,6-Dioxecane-3,8-diol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Falcarindiol: A natural polyacetylene compound with similar stereochemistry and biological activities.
Empagliflozin Impurity: A related compound used in the synthesis of empagliflozin, a drug used to treat diabetes.
Uniqueness
(3R,8S)-1,6-Dioxecane-3,8-diol is unique due to its specific chiral configuration and potential applications in various fields. Its ability to undergo stereoselective reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3R,8S)-1,6-dioxecane-3,8-diol |
InChI |
InChI=1S/C8H16O4/c9-7-1-3-11-6-8(10)2-4-12-5-7/h7-10H,1-6H2/t7-,8+ |
InChI Key |
XJIQYPQUKZVKIW-OCAPTIKFSA-N |
Isomeric SMILES |
C1COC[C@H](CCOC[C@@H]1O)O |
Canonical SMILES |
C1COCC(CCOCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


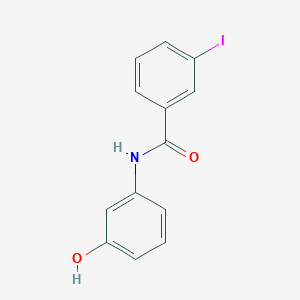
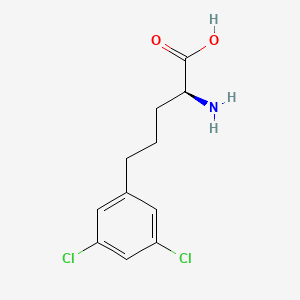
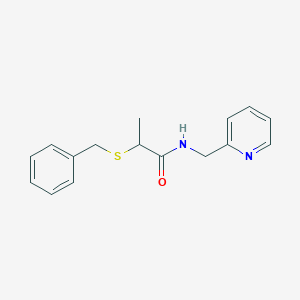
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
